![molecular formula C11H8BrNO4S2 B2701850 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 959352-55-7](/img/structure/B2701850.png)
3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Overview
Description
“3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also features a 4-bromophenyl group, a sulfonyl group, and an amino group .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiophene ring, the 4-bromophenyl group, the sulfonyl group, and the amino group all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it might undergo electrophilic aromatic substitution, a common reaction for aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight .Scientific Research Applications
- Applications :
- Suzuki–Miyaura Coupling : BTAC can serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions, enabling the efficient synthesis of biaryl compounds .
- Drug Discovery : Researchers explore BTAC derivatives for their potential as novel drug candidates. The sulfonyl group and thiophene scaffold contribute to bioactivity .
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms .
Biochemical Pathways
Similar compounds have been found to affect various biological activities .
Result of Action
It’s worth noting that similar compounds have been found to have various biological activities .
Safety and Hazards
Future Directions
Thiophene derivatives are of significant interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the future research directions for this compound could be diverse, ranging from the development of new synthetic methods to the exploration of its potential applications in these fields .
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNIIJLHKRYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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